Erythrosine B

Vue d'ensemble

Description

L’Érythrosine B, également connue sous le nom de Rouge acide 51, est un colorant rouge synthétique dérivé de la fluorescéine. Elle est couramment utilisée dans diverses applications, notamment comme colorant alimentaire, colorant biologique et agent de révélation de la plaque dentaire. L’Érythrosine B est connue pour sa couleur rouge vibrante et sa capacité à fluorescer dans certaines conditions .

Applications De Recherche Scientifique

Erythrosin B has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator and a fluorescent probe in various chemical assays.

Biology: Erythrosin B is employed as a vital stain to assess cell viability and as a fluorescent dye for imaging applications.

Medicine: The compound is used in photodynamic therapy as a photosensitizer to treat certain types of cancer and bacterial infections.

Industry: Erythrosin B is used in the food industry as a coloring agent and in the printing industry as an ink additive .

Mécanisme D'action

L’Érythrosine B exerce ses effets principalement grâce à sa capacité à fluorescer et à générer des espèces réactives de l’oxygène. En photothérapie dynamique, l’Érythrosine B absorbe la lumière d’une longueur d’onde spécifique, ce qui conduit à la production d’oxygène singulet et d’autres espèces réactives. Ces espèces réactives peuvent causer des dommages oxydatifs aux composants cellulaires, conduisant à la mort cellulaire. Les propriétés de fluorescence du composé le rendent également utile pour les applications d’imagerie et de diagnostic .

Analyse Biochimique

Biochemical Properties

Erythrosin B plays a significant role in biochemical reactions. It has been found to inhibit dopamine uptake and high affinity 3 H-ouabain binding and ion transport in synaptosomes from rat caudate nucleus . It can also be used for live/dead determination in both colorimetric and fluorescence-based assays for low, medium, and high-throughput experimentation .

Cellular Effects

Erythrosin B has notable effects on various types of cells and cellular processes. It specifically stains membrane-compromised dead cells . This property allows it to be used to rapidly visualize and/or quantify dead bacterial cells in a population .

Molecular Mechanism

The molecular mechanism of Erythrosin B involves its interaction with cellular enzymes. The dye is chemically altered by these enzymes, resulting in a modified dye with new spectral properties that indicate living cells with metabolic activity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’Érythrosine B est synthétisée par iodation de la fluorescéine. Le processus implique la dissolution de la fluorescéine brute dans de l’éthanol, suivie de l’ajout d’une solution d’hydroxyde de sodium. L’iode est ensuite ajouté à la solution, ce qui entraîne la formation d’érythrosine B. Le produit est précipité par l’ajout d’acide chlorhydrique, et les cristaux obtenus sont convertis en forme de sel de sodium .

Méthodes de production industrielle

En milieu industriel, l’Érythrosine B est produite selon un processus d’iodation similaire, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit final. Le processus industriel implique également des mesures rigoureuses de contrôle de la qualité pour assurer la cohérence et la sécurité du colorant .

Analyse Des Réactions Chimiques

Types de réactions

L’Érythrosine B subit diverses réactions chimiques, notamment :

Oxydation : L’Érythrosine B peut être oxydée dans certaines conditions, ce qui conduit à la formation de différents produits d’oxydation.

Réduction : Le composé peut également subir des réactions de réduction, ce qui entraîne la formation de dérivés réduits.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’Érythrosine B peut conduire à la formation de quinones iodées, tandis que la réduction peut produire des dérivés de la fluorescéine déiodés .

Applications de la recherche scientifique

L’Érythrosine B a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme indicateur de pH et comme sonde fluorescente dans divers tests chimiques.

Biologie : L’Érythrosine B est utilisée comme colorant vital pour évaluer la viabilité cellulaire et comme colorant fluorescent pour des applications d’imagerie.

Médecine : Le composé est utilisé en photothérapie dynamique comme photosensibilisateur pour traiter certains types de cancer et d’infections bactériennes.

Industrie : L’Érythrosine B est utilisée dans l’industrie alimentaire comme colorant et dans l’industrie de l’impression comme additif d’encre .

Comparaison Avec Des Composés Similaires

L’Érythrosine B est similaire à d’autres colorants xanthéniques, tels que la fluorescéine et la rhodamine. Elle est unique par son haut degré d’iodation, qui confère des propriétés spectrales et des activités biologiques distinctes. Comparée au bleu trypan, un autre colorant couramment utilisé, l’Érythrosine B est moins toxique et plus respectueuse de l’environnement .

Liste des composés similaires

- Fluorescéine

- Rhodamine

- Bleu trypan

- Bleu de méthylène

Activité Biologique

Erythrosin B, also known as tetraiodofluorescein, is a synthetic dye that has garnered attention for its diverse biological activities, particularly in the fields of virology and cell viability assessment. This article delves into the compound's antiviral properties, cytotoxicity profiles, and applications in biological staining, supported by recent research findings and data tables.

Overview of Erythrosin B

Erythrosin B is an FDA-approved food additive primarily used as a colorant. Its chemical structure includes a xanthene backbone with iodine substitutions, which contribute to its fluorescent properties. Beyond its use as a dye, erythrosin B has shown significant biological activities, particularly as an antiviral agent against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV).

Erythrosin B acts as a potent inhibitor of flavivirus proteases, specifically targeting the NS2B-NS3 complex, which is essential for viral replication. Studies have demonstrated that erythrosin B inhibits the protease activity in a non-competitive manner, with half-maximal inhibitory concentrations (IC50) in the low micromolar range. This inhibition leads to a significant reduction in viral titers across various flavivirus strains, including ZIKV and DENV .

In Vitro and In Vivo Studies

Recent studies have characterized the antiviral efficacy of erythrosin B both in vitro and in vivo:

- In Vitro : Erythrosin B effectively inhibited ZIKV replication in human placental epithelial cells and neural progenitor cells. The compound demonstrated broad-spectrum antiviral activity against multiple flavivirus strains, showing potential therapeutic applications .

- In Vivo : Mice challenged with lethal doses of ZIKV exhibited improved survival rates when treated with erythrosin B. Pharmacokinetic studies indicated rapid absorption after intraperitoneal administration, though oral bioavailability was lower .

Cytotoxicity Profile

Cytotoxicity studies have shown that erythrosin B possesses a favorable safety profile. The compound exhibited low toxicity to human cells even at higher concentrations, with significant cytotoxic effects only observed at concentrations exceeding 150 μM. This suggests a wide therapeutic window for potential clinical applications .

Applications in Cell Viability Assessment

Erythrosin B is widely utilized as a viability stain due to its ability to differentiate between live and dead cells based on membrane integrity. The dye selectively stains dead cells while allowing live cells to remain unstained. This property is particularly useful in various biological assays:

- Cell Viability Assays : Erythrosin B can be employed to assess cell viability in different media conditions. A study outlined the staining efficiency at various concentrations (see Table 1) demonstrating optimal conditions for distinguishing live from dead cells .

| Erythrosin B Concentration | Staining Observations |

|---|---|

| 0.2% (2270 µM) | Cells are stained |

| 0.06% (680 µM) | Cells look normal |

| 0.006% (68 µM) | Separation of nucleus; damage observed |

| 0.0006% (6.8 µM) | Minimal changes; dead cells not stained |

Study on Antiviral Efficacy

A pivotal study published in Nature Communications highlighted erythrosin B's efficacy against ZIKV using a 3D mini-brain organoid model. The results indicated that erythrosin B significantly reduced viral replication and improved organoid viability compared to controls .

Kinetic Studies

Research has also explored the kinetic interactions of erythrosin B with hypochlorite, providing insights into its stability and reactivity under various conditions relevant for biological applications .

Propriétés

IUPAC Name |

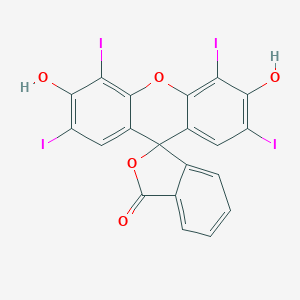

3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8I4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALHHIHQOFIMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16423-68-0 (Parent) | |

| Record name | Erythrosine, phenolic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015905325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7044843 | |

| Record name | C.I. Solvent Red 140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red powder or granules., Solid | |

| Record name | ERYTHROSINE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL | |

| Record name | Erythrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15905-32-5 | |

| Record name | 2′,4′,5′,7′-Tetraiodofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrosine, phenolic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015905325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodeosin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAIODOFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A878FZQ9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

303 °C | |

| Record name | Erythrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tetraiodofluorescein, also known as Erythrosin B, exhibits diverse interactions with biological systems. It has been shown to bind to the active site of nicotinamide nucleotide-dependent dehydrogenases like glutamate dehydrogenase, potentially competing with coenzymes like NADH and NADPH. [] This binding can impact enzyme activity, for example, influencing the ATP-induced activation in aspartate transcarbamylase. [] Furthermore, Tetraiodofluorescein has been observed to interact with bovine serum albumin, primarily through hydrophobic forces. [] These interactions can influence the fluorescence properties of the dye and potentially impact the function of the target proteins.

A: Tetraiodofluorescein (Erythrosin B) possesses the molecular formula C20H8I4O5 and a molecular weight of 835.89 g/mol. [, ] It exhibits characteristic spectroscopic properties, with an absorption maximum typically ranging from 520 to 530 nm, depending on the solvent and environment. [, ] Its fluorescence emission maximum is observed around 550 nm. [, ] The presence of heavy iodine atoms significantly influences its photophysical properties, including enhanced intersystem crossing and phosphorescence. [, , ]

A: Tetraiodofluorescein demonstrates compatibility with various materials, including polymers like acrylamide and agarose, enabling its use in applications like fluorescence microscopy and photopolymerization. [, , ] Its stability can be affected by factors like pH, light exposure, and the presence of oxidizing or reducing agents. [, ] For instance, under reducing conditions, Tetraiodofluorescein can undergo dehalogenation and form leucoerythrosin upon X-ray irradiation. [] Its performance as a photosensitizer can vary depending on the system and conditions. For example, its inhibitory potential towards cytochrome P450 and UDP-glucuronosyltransferase enzymes in human liver microsomes is significantly enhanced under yellow light compared to dark conditions. []

A: Tetraiodofluorescein exhibits photocatalytic properties, particularly in the presence of visible light. [, ] It can act as a photosensitizer, generating reactive oxygen species like singlet oxygen upon light irradiation. [, , ] This property has been exploited in various applications, including photodynamic therapy, organic synthesis, and environmental remediation. [, , ] For instance, it has been investigated as a potential photodynamic therapy agent for melanoma and hepatocellular carcinoma. [] In organic synthesis, Tetraiodofluorescein has been employed as a photocatalyst for the synthesis of quinoxalines from o-phenylenediamine and α-hydroxy ketones. [] Its catalytic activity is often influenced by factors like light intensity, solvent, and the presence of other reactants.

A: Yes, computational methods have been applied to study Tetraiodofluorescein. For example, induced-fit docking simulations were used to investigate the interaction of Tetraiodofluorescein with 2-keto-3-deoxy-D-manno-octulosonate cytidylyltransferase (KdsB) from Pseudomonas aeruginosa. [] These studies provided insights into the binding mode and potential inhibitory mechanisms of Tetraiodofluorescein against KdsB.

A: The presence and position of halogen atoms significantly influence the activity and properties of Tetraiodofluorescein. [, , , ] For instance, the heavy atom effect of iodine contributes to its enhanced intersystem crossing and phosphorescence compared to its non-halogenated analog, fluorescein. [, , ] Additionally, the location of halogen atoms on the fluorescein molecule can affect its photocatalytic performance. [] Further research is needed to fully elucidate the SAR of Tetraiodofluorescein and develop derivatives with improved properties for specific applications.

A: The stability of Tetraiodofluorescein is influenced by factors like pH, light exposure, temperature, and the presence of oxidizing or reducing agents. [, , ] Formulation strategies to enhance its stability often involve encapsulation in protective matrices, such as polymers or nanoparticles. [, ] For instance, incorporating Tetraiodofluorescein into acrylamide polymers has been shown to improve its photostability. [] Additionally, the use of surfactants or cyclodextrins can improve its solubility in aqueous solutions. []

ANone: The use of Tetraiodofluorescein is subject to regulations and guidelines that vary depending on the specific application and geographical region. As a food additive (FD&C Red No. 3), its use is regulated by agencies like the U.S. Food and Drug Administration (FDA). In research and industrial settings, appropriate safety data sheets and risk assessments should be consulted to ensure safe handling, storage, and disposal.

A: Tetraiodofluorescein has been studied in vitro for its potential antitumor and antibacterial activities. [, ] Studies have evaluated its effects on various cancer cell lines, including Hep-2 pharynx cancer cells. [, ] Additionally, its antibacterial activity against bacteria like Shigella flexneri, Salmonella typhi, and Staphylococcus aureus has been investigated. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.